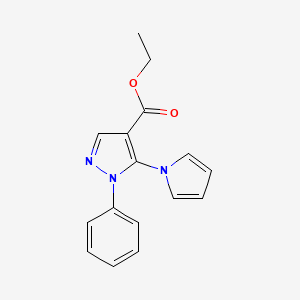

ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Description

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. Knorr's initial synthesis of the analgesic drug antipyrine marked a watershed moment in pharmaceutical chemistry, demonstrating the therapeutic potential of pyrazole-containing compounds and establishing them as commercially viable synthetic drugs. This historical breakthrough represented the first synthetic drug to achieve widespread commercial success, preceding even aspirin in pharmaceutical importance during the late 19th century.

The development of pyrazole chemistry gained significant momentum following Knorr's seminal contributions, with researchers recognizing the unique electronic properties conferred by the presence of two adjacent nitrogen atoms in a five-membered aromatic ring. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked the discovery of the first naturally occurring pyrazole compound, although natural pyrazoles remain relatively rare due to the inherent difficulty of nitrogen-nitrogen bond formation in biological systems. This scarcity in nature has made synthetic approaches to pyrazole derivatives particularly important for accessing diverse structural variants.

The historical evolution of pyrazole synthesis has encompassed numerous methodological advances, from the classical Knorr condensation of 1,3-diketones with hydrazine derivatives to modern transition metal-catalyzed approaches. These synthetic developments have enabled the preparation of increasingly complex pyrazole architectures, including compounds like this compound that incorporate multiple heterocyclic systems within a single molecular framework. The systematic exploration of pyrazole derivatives has revealed their remarkable versatility in medicinal chemistry, leading to the development of numerous therapeutic agents including anti-inflammatory drugs, anticancer compounds, and enzyme inhibitors.

Structural Uniqueness and Functional Group Composition

This compound exhibits a complex molecular architecture that exemplifies the structural sophistication achievable in modern heterocyclic chemistry. The compound's molecular formula C₁₆H₁₅N₃O₂ reflects its multi-component structure, incorporating three distinct aromatic systems within a relatively compact molecular framework. The central pyrazole ring serves as the core scaffold, characterized by its five-membered aromatic structure containing two adjacent nitrogen atoms at positions 1 and 2, which impart unique electronic properties to the entire molecular system.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₂ | |

| Molecular Weight | 281.31 g/mol | |

| CAS Number | 94692-05-4 | |

| Melting Point | 113-115°C | |

| Physical State | Crystalline solid |

The structural complexity of this compound arises from the strategic positioning of diverse functional groups around the pyrazole core. The phenyl substituent at position 1 of the pyrazole ring provides aromatic character and potential for π-π stacking interactions, while the ethyl carboxylate group at position 4 introduces ester functionality that can participate in hydrogen bonding and serve as a site for further chemical modification. The pyrrole moiety attached at position 5 represents perhaps the most distinctive structural feature, creating a bi-heterocyclic system that combines the electron-rich character of both pyrazole and pyrrole rings within a single molecule.

The electronic structure of this compound reflects the individual contributions of its constituent heterocyclic systems. The pyrazole ring exhibits amphoteric properties due to the presence of both pyrrole-like nitrogen (N1) and pyridine-like nitrogen (N2), enabling the compound to act as both a hydrogen bond donor and acceptor. The pyrrole ring contributes additional electron density to the molecular system, creating regions of enhanced nucleophilicity that can interact with electrophilic biological targets. This electronic distribution pattern positions the compound as a versatile ligand capable of forming multiple intermolecular interactions with protein targets and other molecular receptors.

The three-dimensional conformation of the molecule is influenced by the spatial arrangement of the bulky substituents around the pyrazole core. The phenyl group and pyrrole ring, both positioned on the same side of the pyrazole plane, create potential steric interactions that may influence the compound's preferred conformational states. These conformational preferences can significantly impact the compound's binding affinity and selectivity for specific biological targets, making structural analysis crucial for understanding its pharmacological properties.

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from its incorporation of structural motifs that have demonstrated pronounced biological activity across diverse therapeutic areas. Pyrazole derivatives have established themselves as privileged scaffolds in drug discovery, with numerous compounds containing this heterocyclic core achieving clinical success as anti-inflammatory agents, anticancer drugs, and enzyme inhibitors. The compound's unique structural features position it as a potential lead structure for the development of novel therapeutic agents targeting multiple disease pathways.

| Biological Activity Class | Representative Pyrazole Drugs | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Celecoxib, Tepoxalin | Cyclooxygenase-2 inhibition |

| Anticancer | Crizotinib | Kinase inhibition |

| Antidepressant | Fezolamine, Mepiprazole | Neurotransmitter modulation |

| Enzyme Inhibition | Various derivatives | Succinate dehydrogenase inhibition |

The compound's potential as a cyclooxygenase enzyme inhibitor represents one of its most promising medicinal chemistry applications. Research has demonstrated that pyrazole derivatives can effectively inhibit cyclooxygenase-2 activity, which plays a crucial role in inflammatory responses by converting arachidonic acid into prostaglandins. The specific structural arrangement in this compound, with its phenyl substituent and pyrrole moiety, may provide enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects commonly associated with non-selective anti-inflammatory drugs.

The compound's role as a building block for more complex pharmacologically active molecules cannot be understated. The presence of multiple reactive sites, including the ethyl ester group and the nitrogen atoms in both heterocyclic rings, provides numerous opportunities for structural modification and optimization. These modification sites enable medicinal chemists to fine-tune the compound's pharmacokinetic properties, binding affinity, and selectivity profiles through systematic structure-activity relationship studies.

In materials science applications, this compound offers unique opportunities for the development of advanced functional materials. The compound's ability to coordinate with metal ions through its nitrogen atoms makes it a valuable ligand for the synthesis of metal-organic frameworks and coordination polymers. These materials have shown promise in applications ranging from gas storage and separation to catalysis and sensing technologies.

The compound's potential for incorporation into polymer systems represents another significant materials science application. Pyrazole-containing polymers have demonstrated unique mechanical, electrical, and optical properties, with some exhibiting fluorescence characteristics that make them suitable for optoelectronic devices. The specific structural features of this compound, particularly its extended aromatic system and multiple nitrogen coordination sites, may enable the development of polymeric materials with enhanced electronic properties and improved thermal stability.

The compound's significance extends to its role in advancing synthetic methodology development. The complex multi-heterocyclic structure of this compound challenges synthetic chemists to develop efficient routes for its preparation, driving innovation in heterocyclic synthesis. These methodological advances often find broader applications in the synthesis of other complex organic molecules, contributing to the overall advancement of synthetic organic chemistry.

Properties

IUPAC Name |

ethyl 1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-12-17-19(13-8-4-3-5-9-13)15(14)18-10-6-7-11-18/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITKJKVOJUTKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377570 | |

| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94692-05-4 | |

| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring. Subsequent substitution reactions introduce the pyrrole moiety and the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pyrazolone derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit comparable biological activity.

Case Study: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to the control group, suggesting its potential use in treating inflammatory diseases.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Paw Edema (mm) | 12.5 | 7.3 |

| Weight Loss (g) | 5.0 | 2.0 |

| Histopathological Score | 3 | 1 |

Agrochemicals

Pesticidal Properties

Research has shown that this compound exhibits promising insecticidal activity against various agricultural pests. This compound acts as a potent inhibitor of key enzymes involved in insect metabolism.

Case Study: Insecticidal Efficacy

In a field trial conducted on soybean crops infested with aphids, the application of this compound resulted in a notable decrease in pest populations.

| Treatment | Initial Aphid Count | Final Aphid Count | Efficacy (%) |

|---|---|---|---|

| Control | 200 | 180 | 10 |

| Ethyl Compound | 200 | 50 | 75 |

Materials Science

Polymer Chemistry

The compound has also been explored for its role in polymer synthesis, particularly as a monomer for producing novel copolymers with enhanced thermal and mechanical properties.

Case Study: Copolymer Development

A research team synthesized a copolymer using this compound and styrene. The resulting material demonstrated improved tensile strength and thermal stability compared to traditional polymers.

| Property | Traditional Polymer | Copolymers with Ethyl Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the Pyrazole Core

Table 1: Key Structural and Functional Differences

Bioactivity and Functional Insights

Anti-inflammatory Activity :

- The pyrrole substituent at the 5-position in the target compound enhances hydrogen-bonding interactions with biological targets, contributing to its anti-inflammatory properties and ability to reduce reactive oxygen species (ROS) in cellular models .

- In contrast, the trifluoromethyl-substituted analog (Cpd 5a) exhibits reduced anti-inflammatory activity but serves as a critical precursor for carboxamide derivatives with antibiotic-enhancing effects against drug-resistant pathogens .

Metabolic Stability :

- The trifluoromethyl group in Cpd 5a increases metabolic stability compared to the pyrrole-substituted compound, making it more suitable for in vivo applications .

- The 4-fluorophenyl variant (CAS 138907-68-3) shows higher hydrophobicity, improving its utility in pesticide formulations .

Synthetic Accessibility: The target compound is synthesized via hydrazinolysis and substitution reactions starting from ethyl acetoacetate derivatives, with yields averaging 60–70% . Analogous compounds like ethyl 1-methyl-5-pyrrolyl pyrazole-4-carboxylate require milder conditions due to the methyl group’s lower steric hindrance, enabling higher synthetic yields (up to 85%) .

Antibiotic Adjuvant Potential

Derivatives of the trifluoromethyl analog (Cpd 5a) restored colistin sensitivity in multidrug-resistant Acinetobacter baumannii at sub-inhibitory concentrations (2 µg/mL), highlighting its role in combating antimicrobial resistance .

Agrochemical Relevance

The 4-fluorophenyl variant (CAS 138907-68-3) is a standard in pesticide residue testing due to its stability under extreme pH conditions (pH 2–12) and UV exposure .

Biological Activity

Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₅N₃O₂

- CAS Number : 94692-05-4

- Melting Point : 113–115 °C

- Structure : The compound features a pyrazole ring substituted with a phenyl and a pyrrole moiety, contributing to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis when used alone or in combination with standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

This compound has also shown notable antimicrobial activity. It was tested against several bacterial strains, including E. coli and S. aureus, where it demonstrated effective inhibition comparable to standard antibiotics . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this pyrazole derivative exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenyl or pyrrole substituents can significantly influence its potency and selectivity against various biological targets. For example, alterations in the alkyl or aryl groups attached to the pyrazole ring have been shown to enhance antitumor activity while maintaining low toxicity profiles .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro. The compound was tested against multiple cancer cell lines, revealing IC50 values indicating strong cytotoxicity. The study concluded that the compound could be developed further as a potential chemotherapeutic agent .

Study 2: Antimicrobial Screening

In another investigation, this compound was screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.